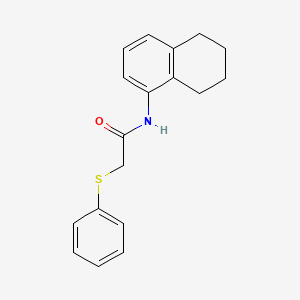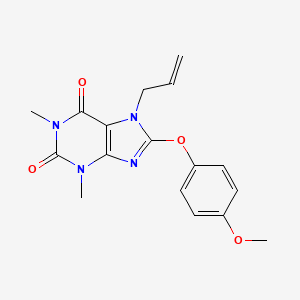
N-(3-chlorophenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)urea: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a 3-chlorophenyl group and a 5-ethyl-1,3,4-thiadiazol-2-yl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 3-chloroaniline with 5-ethyl-1,3,4-thiadiazol-2-yl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(3-chlorophenyl)-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)urea may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under optimized conditions, and the purification of the final product. The use of automated systems and advanced purification techniques ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced urea derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Chemistry: N-(3-chlorophenyl)-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, N-(3-chlorophenyl)-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is explored for its use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The specific pathways and targets depend on the biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-N’-(5-methyl-1,3,4-thiadiazol-2-yl)urea
- N-(3-chlorophenyl)-N’-(5-ethyl-1,3,4-oxadiazol-2-yl)urea
- N-(3-bromophenyl)-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
Comparison: N-(3-chlorophenyl)-N’-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of both the 3-chlorophenyl and 5-ethyl-1,3,4-thiadiazol-2-yl groups. This combination imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the chlorine atom in the phenyl ring may enhance its reactivity in substitution reactions, while the thiadiazole ring contributes to its potential biological activity.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-2-9-15-16-11(18-9)14-10(17)13-8-5-3-4-7(12)6-8/h3-6H,2H2,1H3,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDWSXGCGXEDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5779212.png)





![1-(2-fluorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine](/img/structure/B5779257.png)
![2-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(3-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5779268.png)

![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)

![N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B5779316.png)


